Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring with a hydroxyl group and an amino group attached to an acetate moiety. It is often used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate typically involves the reaction of cyclopentanone with an appropriate amine and esterifying agent. One common method includes the reaction of cyclopentanone with methylamine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Purification steps such as distillation and crystallization are employed to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(3-hydroxycyclohexyl)acetate
- Methyl 2-amino-2-(3-hydroxycyclobutyl)acetate
- Methyl 2-amino-2-(3-hydroxycyclopropyl)acetate
Uniqueness
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Biological Activity
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its interactions with various biochemical pathways, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of approximately 173.21 g/mol. The compound contains a cyclopentane ring substituted with a hydroxyl group and an amino group, which are critical for its biological activity. The presence of these functional groups allows the compound to engage in hydrogen bonding, facilitating interactions with biological targets.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, potentially influencing biochemical pathways. The compound's ability to form hydrogen bonds enhances its interaction with enzymes, which may lead to either inhibition or activation of specific biochemical processes. This characteristic is particularly relevant in the context of neurological disorders, where modulation of enzyme activity can have therapeutic implications.
Therapeutic Potential
This compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may serve as a precursor in drug synthesis or as a direct therapeutic agent in treating neurological conditions. The compound's structural similarity to other biologically active molecules further supports its exploration as a candidate for drug development.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C₉H₁₃NO₃ | Contains a phenolic hydroxyl group instead of a cyclopentane structure |
Methyl 2-amino-2-(3-hydroxycyclopentane)acetate | C₉H₁₅NO₃ | Similar cyclic structure but lacks the additional hydroxyl functionality |
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₁H₁₃NO₃ | Contains a longer carbon chain and different aromatic substitution |
The distinct cyclopentane ring structure combined with both amino and hydroxyl functionalities makes this compound particularly interesting for research into new therapeutic agents and synthetic methodologies.
Study on Neurological Disorders
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter systems. The findings indicated that the compound could modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Inhibition Studies
In vitro studies have shown that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it was found to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain-related disorders, with an IC50 value indicating effective inhibition at low concentrations .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)7(9)5-2-3-6(10)4-5/h5-7,10H,2-4,9H2,1H3 |
InChI Key |
DTONSFNOGMPGRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC(C1)O)N |
Origin of Product |
United States |
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